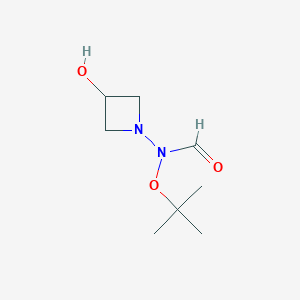

N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide

CAS No.:

Cat. No.: VC13780848

Molecular Formula: C8H16N2O3

Molecular Weight: 188.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H16N2O3 |

|---|---|

| Molecular Weight | 188.22 g/mol |

| IUPAC Name | N-(3-hydroxyazetidin-1-yl)-N-[(2-methylpropan-2-yl)oxy]formamide |

| Standard InChI | InChI=1S/C8H16N2O3/c1-8(2,3)13-10(6-11)9-4-7(12)5-9/h6-7,12H,4-5H2,1-3H3 |

| Standard InChI Key | ROIGKIXGKOAKKZ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)ON(C=O)N1CC(C1)O |

| Canonical SMILES | CC(C)(C)ON(C=O)N1CC(C1)O |

Introduction

Chemical Identity and Structural Features

N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide, also identified by its IUPAC name tert-butyl (3-hydroxyazetidin-1-yl)carbamate, is characterized by a four-membered azetidine ring substituted with a hydroxyl group at the 3-position and a tert-butoxycarbamate moiety at the 1-position . The compound’s structural attributes are summarized below:

Table 1: Chemical Identity

| Property | Value | Source |

|---|---|---|

| CAS Number | 2007924-99-2 | |

| Molecular Formula | ||

| Molecular Weight | 188.22 g/mol | |

| IUPAC Name | tert-butyl (3-hydroxyazetidin-1-yl)carbamate | |

| SMILES Notation | O=C(NC1CN(C1O)COC(C)(C)C)OC |

The tert-butoxy group enhances steric bulk and stability, while the hydroxyazetidine ring introduces conformational rigidity, making the compound a valuable intermediate in organic synthesis .

Physical and Chemical Properties

Reactivity and Functional Group Interactions

The hydroxyazetidine moiety participates in hydrogen bonding, influencing solubility and intermolecular interactions. The tert-butoxycarbamate group serves as a protective moiety for amines, leveraging its stability under basic conditions and susceptibility to cleavage via strong acids (e.g., trifluoroacetic acid) . This dual functionality enables selective derivatization, a critical feature in multi-step synthetic pathways.

Handling protocols emphasize working in a well-ventilated fume hood and adhering to institutional guidelines for chemical safety .

Applications in Scientific Research

Role in Organic Synthesis

The compound’s carbamate group is widely utilized as a protecting group for amines, enabling selective reactions at other functional sites. For example, in peptide synthesis, tert-butoxycarbamates (Boc groups) shield amino groups during coupling reactions, preventing undesired side reactions . The hydroxyazetidine ring’s rigidity may also facilitate the development of conformationally restricted analogs in drug discovery.

Comparison with Structural Analogs

To contextualize its utility, N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide can be compared to other carbamate-protected azetidines:

Table 3: Structural and Functional Comparisons

| Compound | Key Differences | Implications |

|---|---|---|

| tert-Butyl azetidine-1-carboxylate | Lacks hydroxyl substitution | Reduced hydrogen-bonding capacity |

| N-(3-Aminoazetidin-1-yl)(tert-butoxy)formamide | Amino instead of hydroxyl group | Altered reactivity in nucleophilic substitutions |

The hydroxyl group in N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide enhances polarity compared to non-hydroxylated analogs, potentially improving solubility in aqueous-organic mixed solvents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume